molecular formula C10H12F3NO B1624706 2-(3-Trifluoromethyl-benzylamino)-ethanol CAS No. 912291-17-9

2-(3-Trifluoromethyl-benzylamino)-ethanol

Cat. No.: B1624706
CAS No.: 912291-17-9
M. Wt: 219.2 g/mol
InChI Key: DNYNHDFVNVLJLF-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethyl-benzylamino)-ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzylamino moiety, which is further connected to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trifluoromethyl-benzylamino)-ethanol typically involves the reaction of 3-(Trifluoromethyl)benzylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluoromethyl-benzylamino)-ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted benzylamino derivatives.

Scientific Research Applications

2-(3-Trifluoromethyl-benzylamino)-ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Trifluoromethyl-benzylamino)-ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzylamine
  • 2-(Trifluoromethyl)benzylamine

Uniqueness

2-(3-Trifluoromethyl-benzylamino)-ethanol is unique due to the presence of both the trifluoromethyl group and the ethanol moiety, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that may not be achievable with other similar compounds .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9-3-1-2-8(6-9)7-14-4-5-15/h1-3,6,14-15H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYNHDFVNVLJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474582
Record name 2-(3-Trifluoromethyl-benzylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912291-17-9
Record name 2-(3-Trifluoromethyl-benzylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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